![molecular formula C16H15F6N5O B3156238 西格列汀 S-异构体 CAS No. 823817-55-6](/img/structure/B3156238.png)
西格列汀 S-异构体
概述
描述
Sitagliptin, sold under the brand name Januvia among others, is an anti-diabetic medication used to treat type 2 diabetes . It is generally less preferred than metformin or a sulfonylurea . It is taken by mouth . It is also available in the fixed-dose combination medication sitagliptin/metformin (Janumet, Janumet XR) .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall .
Molecular Structure Analysis
The crystal structure of active pharmaceutical solids determines their physical and chemical properties . The polymorphism, solvates, and hydrates can influence the free energy, thermodynamic parameters, solubility, solid-state stability, processability, and dissolution rate, besides directly affecting the bioavailability .
Chemical Reactions Analysis
The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .
Physical And Chemical Properties Analysis
The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate (Tpeak = 134.43 °C, ΔH = −1.15 J g −1) there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility .
科学研究应用
心血管保护:西格列汀已显示出对心血管疾病的保护作用。例如,它防止了异丙肾上腺素诱导的大鼠心肌梗死,证明了其在缺血性心脏病管理中的潜力 (Ibrahim、Geddawy 和 Abdelwahab,2018)。
神经保护活性:研究表明西格列汀在神经保护中的功效,尤其是在阿尔茨海默病中。据观察,它降低了促炎因子的水平并增加了抗炎因子,促进了其神经保护特性 (Wiciński、Wódkiewicz、Słupski、Walczak、Socha、Malinowski 和 Pawlak-Osińska,2018)。
抗炎作用:西格列汀已显示出显着的抗炎作用。这在其对减少促炎细胞因子和改善胰岛素抵抗的影响中尤为明显 (Makdissi、Ghanim、Vora、Green、Abuaysheh、Chaudhuri、Dhindsa 和 Dandona,2012)。
抗血小板作用:在糖尿病患者和健康志愿者中,西格列汀均显示出显着的抗血小板活性。这种作用归因于其在血小板活化过程中对细胞内钙和酪氨酸磷酸化的影响 (Gupta、Verma、Kailashiya、Singh 和 Kumar,2012)。
保肝作用:已发现西格列汀对由各种药物引起的肝毒性具有保护作用,表明其在预防肝损伤方面的潜在用途 (Abo-Haded、Elkablawy、Al-johani、Al-ahmadi 和 El-Agamy,2017)。
动脉粥样硬化缓解:研究表明西格列汀可以减轻动脉粥样硬化的进展。这种作用是通过 AMPK 和 MAPK 依赖性机制介导的,突出了其在管理动脉粥样硬化相关并发症中的潜在作用 (Zeng、Li、Guan、Zheng、Li、Xu、Wang、He 和 Xue,2014)。
肾脏保护:西格列汀已显示出对肾功能的保护作用,特别是在急性缺血再灌注损伤的情况下。这种保护是通过上调 GLP-1 及其受体来实现的,突出了其在肾脏疾病管理中的潜力 (Chang、Chen、Chen、Wu、Zhen、Leu、Tsai、Ko、Sung、Yang、Chiang、Chang、Chen 和 Yip,2014)。
作用机制
Target of Action
Sitagliptin S-Isomer primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease with membrane cell-signalling and soluble N-terminal proline peptidase activity . It plays a crucial role in glucose homeostasis by degrading incretins such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP) .
Mode of Action
Sitagliptin S-Isomer works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, Sitagliptin S-Isomer prevents the degradation of these incretins, leading to an increase in their levels .
Biochemical Pathways
Sitagliptin S-Isomer affects several biochemical pathways. It enhances the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury . It also modulates the long-term potentiation pathway, particularly protein kinase C-γ and metabotropic glutamate receptor 5 .
Pharmacokinetics
Sitagliptin S-Isomer has a bioavailability of 87% . It is metabolized in the liver, primarily through CYP3A4 and CYP2C8-mediated processes . The elimination half-life of Sitagliptin S-Isomer is between 8 to 14 hours , and about 80% of it is excreted unchanged in the urine . These ADME properties impact the bioavailability of Sitagliptin S-Isomer, influencing its therapeutic effectiveness.
Result of Action
The result of Sitagliptin S-Isomer’s action is an improvement in glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and thus increasing the levels of incretins, Sitagliptin S-Isomer leads to glucose-dependent increases in insulin and decreases in glucagon . This helps to improve control of blood sugar .
Action Environment
The action of Sitagliptin S-Isomer can be influenced by various environmental factors. For instance, the metabolism of Sitagliptin S-Isomer can be affected by the presence of other drugs that are metabolized by the same liver enzymes . Additionally, factors such as diet, exercise, and the overall health status of the patient can influence the efficacy and stability of Sitagliptin S-Isomer .
安全和危害
未来方向
Early intervention with sitagliptin in patients with T2DM may have long-lasting renoprotective and islet-protective effects . Understanding the roles of these emerging regulators of intestinal lipoprotein secretion may offer new insights into the regulation of intestinal lipoprotein assembly and secretion and provide new opportunities for devising novel strategies to attenuate hyperlipidemia, with the potential for cardiovascular disease reduction .
属性
IUPAC Name |
(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMDFFZMYYVKS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823817-55-6 | |
Record name | (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823817556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAGLIPTIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQC5W43W24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。